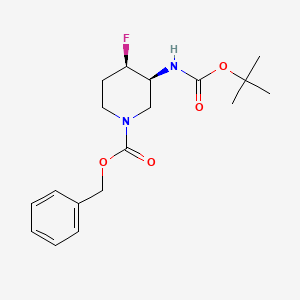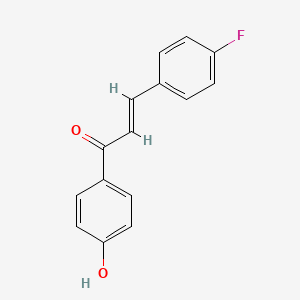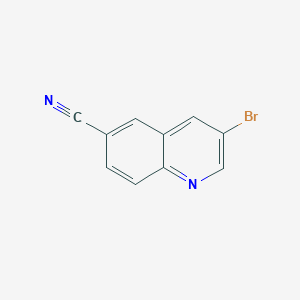![molecular formula C13H10ClF3N2 B3034735 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}aniline CAS No. 213994-05-9](/img/structure/B3034735.png)
4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}aniline
Overview
Description
“4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}aniline” is an organic compound. It’s also known as 4-Chloro-α,α,α-trifluoro-m-toluidine . The compound has a molecular weight of 195.57 .
Molecular Structure Analysis
The linear formula of this compound is ClC6H3(CF3)NH2 . For a more detailed structural analysis, you may need to refer to specialized databases or software that can generate a 3D structure based on the molecular formula.Physical And Chemical Properties Analysis
The compound is a crystal with a melting point of 35-37 °C (lit.) . The density of the compound is 1.386 g/mL at 25 °C (lit.) .Scientific Research Applications
Fungicide Applications
The compound is noted for its role in the fungicide fluazinam. The dihedral angle between the pyridine and benzene ring planes in the structure of fluazinam is significant for its fungicidal properties. The molecule forms inversion dimers linked by hydrogen bonds, creating a three-dimensional network essential for its activity as a fungicide (Jeon, Kim, Lee, & Kim, 2013).
Vibrational Analysis for Material Science
The compound's derivatives are subjects of vibrational analysis using Fourier Transform-Infrared and Raman techniques. These studies provide insights into the structure of aniline and the effects of substituents on its vibrational spectra. Such analyses are critical for developing new materials with potential applications in non-linear optics and other fields (Revathi, Balachandran, Raja, Anitha, & Kavimani, 2017).
Liquid Crystal Research
Research into the compound's derivatives has been conducted in the field of liquid crystals. The molecular design and synthesis of certain derivatives have shown to exhibit stable smectic B and A phases, which are essential for the development of liquid crystal displays and other electronic devices (Miyajima, Nakazato, Sakoda, & Chiba, 1995).
Contributions to Polymer Science
The compound's derivatives have been used to improve the water resistance of epoxy systems. The introduction of chloro and trifluoromethyl groups to aniline derivatives resulted in significant reductions in water absorption, indicating its potential in developing advanced polymer materials (Johncock & Tudgey, 1983).
Safety and Hazards
properties
IUPAC Name |
4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N2/c14-11-6-9(13(15,16)17)7-19-12(11)5-8-1-3-10(18)4-2-8/h1-4,6-7H,5,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIQBTNEKJMNNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=C(C=C(C=N2)C(F)(F)F)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



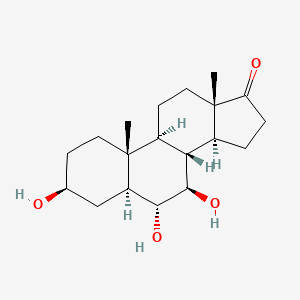
![2-[(2,6-Dichlorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B3034656.png)
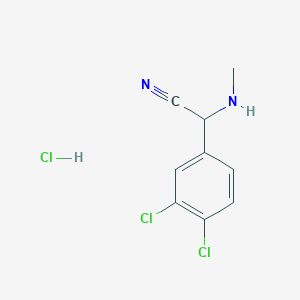


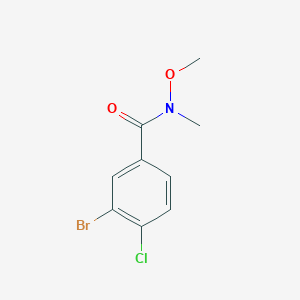
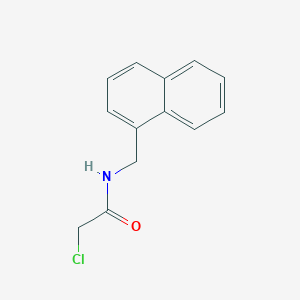
![3-Chloro-2-[(4-chlorophenyl)sulfanyl]-5-(trifluoromethyl)pyridine](/img/structure/B3034668.png)
